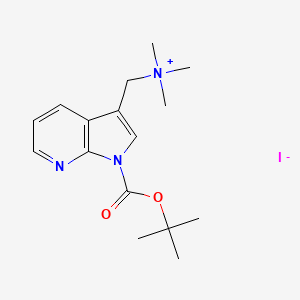

(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide

Description

Molecular Architecture and Functional Group Analysis

The molecular structure of this compound exhibits a complex arrangement of functional groups that contribute to its distinctive chemical properties. The core structure is built upon a 7-azaindole scaffold, which consists of a bicyclic aromatic system containing a pyrrole ring fused to a pyridine ring, with the nitrogen atom positioned at the 7-position of the indole framework. This azaindole foundation provides the basic heterocyclic framework with molecular formula C7H6N2 and serves as the platform for further functionalization.

The tert-butoxycarbonyl protecting group attached to the ring nitrogen represents a crucial structural feature that provides stability and regiocontrol during synthetic transformations. This Boc group, commonly employed in organic synthesis for amine protection, consists of a carbonyl carbon bonded to an oxygen atom that connects to a tert-butyl group. The protecting group serves dual purposes: it prevents unwanted reactions at the ring nitrogen and enhances the compound's solubility characteristics in organic solvents.

The quaternary ammonium functionality at the 3-position introduces ionic character to the molecule. This trimethylammonium group consists of a positively charged nitrogen center bonded to three methyl groups and connected to the azaindole ring through a methylene bridge. The permanent positive charge on this nitrogen atom significantly influences the compound's physical properties, particularly its solubility in polar solvents and its behavior in phase-transfer reactions.

The iodide counterion balances the positive charge of the quaternary ammonium group and contributes to the compound's overall stability and crystalline properties. The ionic nature of the compound, resulting from the combination of the quaternary ammonium cation and iodide anion, enhances its solubility in polar solvents while maintaining adequate stability for synthetic manipulations.

Crystallographic Properties and Solid-State Behavior

The solid-state properties of this compound are governed by the interplay between its ionic character and the steric demands of its substituents. Quaternary ammonium iodides typically exhibit distinctive crystalline structures characterized by specific packing arrangements that accommodate both the bulky organic cations and the iodide anions. The presence of the Boc protecting group introduces additional steric bulk that influences the crystal packing efficiency and intermolecular interactions within the solid lattice.

The molecular geometry of related quaternary ammonium compounds has been extensively studied using X-ray crystallography, revealing specific bond lengths and angles that characterize these ionic species. The ferrocenyl-containing quaternary ammonium compounds demonstrate crystal structures with monoclinic space groups, suggesting that similar azaindole derivatives may exhibit comparable crystallographic behavior. The asymmetric unit typically contains the complete cation-anion pair, with the iodide positioned to optimize electrostatic interactions with the positively charged nitrogen center.

Intermolecular interactions in the solid state include electrostatic attractions between the quaternary ammonium center and the iodide anion, as well as weaker van der Waals forces between the organic substituents. The tert-butoxycarbonyl group may participate in hydrogen bonding interactions through its carbonyl oxygen, contributing to the overall crystal stability and melting point characteristics. The three-dimensional arrangement of molecules in the crystal lattice reflects the balance between maximizing attractive interactions and minimizing steric repulsions between the bulky substituents.

Spectroscopic Identification Strategies (Nuclear Magnetic Resonance, Infrared, High-Resolution Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most comprehensive characterization method for this compound. The proton nuclear magnetic resonance spectrum displays characteristic signals that allow for complete structural assignment. The azaindole ring protons appear in the aromatic region, typically between 7.0 and 8.5 parts per million, with specific chemical shifts depending on the electronic environment created by the nitrogen substituents. The 7-azaindole parent compound shows distinct proton signals that serve as reference points for interpreting the functionalized derivative.

The trimethylammonium group exhibits a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically appearing between 3.0 and 3.5 parts per million due to the deshielding effect of the positively charged nitrogen atom. This signal integrates for nine protons and serves as a diagnostic feature for confirming the presence of the quaternary ammonium functionality. The methylene protons connecting the quaternary nitrogen to the azaindole ring appear as a distinct signal, usually downfield-shifted due to the electron-withdrawing effects of both the aromatic system and the positively charged nitrogen.

The tert-butoxycarbonyl protecting group contributes a characteristic singlet around 1.5 parts per million, integrating for nine protons from the three equivalent methyl groups. The carbonyl carbon of the Boc group appears in the carbon-13 nuclear magnetic resonance spectrum around 155 parts per million, while the quaternary carbon of the tert-butyl group appears around 28 parts per million.

Table 1: Characteristic Nuclear Magnetic Resonance Signals for this compound

| Functional Group | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Azaindole aromatic protons | 7.0-8.5 | Multiple | 4H |

| Trimethylammonium | 3.0-3.5 | Singlet | 9H |

| Boc tert-butyl | 1.4-1.6 | Singlet | 9H |

| Methylene linker | 4.0-5.0 | Singlet | 2H |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the Boc protecting group appears around 1700 reciprocal centimeters, while the azaindole ring system exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region. The quaternary ammonium functionality contributes to the overall spectroscopic profile through carbon-nitrogen stretching modes and symmetric and asymmetric carbon-hydrogen stretching vibrations from the methyl groups.

High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition analysis. The molecular ion peak appears at the mass corresponding to the complete cation, while fragmentation patterns reveal the loss of characteristic groups such as the tert-butyl moiety or portions of the trimethylammonium functionality. The isotope pattern in the mass spectrum confirms the presence of iodine through the characteristic mass shift associated with the iodine-127 isotope.

Comparative Analysis with Azaindole Derivatives

The structural characteristics of this compound can be understood through comparison with related azaindole derivatives and other quaternary ammonium compounds. The 7-azaindole parent structure serves as the fundamental reference point, with molecular formula C7H6N2 and molecular weight 118.14. The incorporation of the Boc protecting group and trimethylammonium functionality significantly increases the molecular complexity and alters the physical and chemical properties relative to the parent azaindole.

Comparative studies with other azaindole positional isomers reveal distinct differences in reactivity and structural behavior. The 4-, 5-, and 6-azaindole isomers exhibit different electronic properties and substitution patterns when subjected to similar quaternization and protection strategies. Research has demonstrated that 7-azaindole readily undergoes Mannich reactions to form gramine derivatives, which can subsequently be methylated to generate trimethylammonium leaving groups. This synthetic pathway represents a well-established method for functionalizing the 7-azaindole system and demonstrates the unique reactivity profile of this particular isomer.

The regioselectivity of substitution reactions varies significantly among azaindole isomers. While 7-azaindole typically undergoes substitution at the 3-position, other isomers may react at different sites or exhibit reduced reactivity under similar conditions. The 4-azaindole derivative has been reported to be particularly resistant to alkylation strategies, often producing decomposition products rather than the desired quaternary ammonium salts. This difference in reactivity highlights the importance of the nitrogen position in determining the overall chemical behavior of azaindole derivatives.

Table 2: Comparative Properties of Azaindole Isomers and Their Quaternary Derivatives

| Azaindole Isomer | Nitrogen Position | Reactivity Toward Quaternization | Primary Substitution Site |

|---|---|---|---|

| 4-Azaindole | Position 4 | Poor - decomposition observed | Variable |

| 5-Azaindole | Position 5 | Moderate | Position 3 |

| 6-Azaindole | Position 6 | Moderate | Position 3 |

| 7-Azaindole | Position 7 | High | Position 3 |

The electronic effects of the azaindole nitrogen atom influence both the spectroscopic properties and the chemical reactivity of the quaternary ammonium derivatives. The electron-deficient nature of the azaindole ring system, compared to indole, affects the chemical shifts observed in nuclear magnetic resonance spectroscopy and the fragmentation patterns seen in mass spectrometry. These electronic differences also influence the stability of the quaternary ammonium functionality and the ease of synthetic transformations involving these compounds.

Studies of prenylation reactions with azaindole-containing substrates have revealed that different azaindole isomers can alter the regioselectivity of enzymatic transformations. When azaindole-substituted tryptophan analogs were subjected to prenyltransferase-catalyzed reactions, the position of the nitrogen atom in the azaindole ring influenced both the site of prenylation and the overall reaction efficiency. These findings demonstrate that the electronic and steric environment created by the azaindole substitution pattern has far-reaching effects on the chemical behavior of functionalized derivatives.

The synthesis and utilization of azaindole derivatives in medicinal chemistry applications have revealed additional structure-activity relationships that inform the design of new therapeutic agents. The ability to form unsymmetrical diindolylmethane analogs using azaindole-containing quaternary ammonium salts demonstrates the synthetic utility of these compounds in accessing complex heterocyclic frameworks. The reaction of trimethylammonium iodides with various azaindole derivatives proceeds under mild aqueous conditions, highlighting the practical advantages of these ionic intermediates in synthetic chemistry.

Properties

IUPAC Name |

trimethyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-3-yl]methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N3O2.HI/c1-16(2,3)21-15(20)18-10-12(11-19(4,5)6)13-8-7-9-17-14(13)18;/h7-10H,11H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUXQSQPLVQYAG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746310 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144866-90-0 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144866-90-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mannich Reaction Protocol

-

Reactants : 7-azaindole, formaldehyde, and dimethylamine hydrochloride.

-

Conditions :

-

Solvent: Ethanol/water (4:1 v/v)

-

Temperature: Reflux at 80°C for 12 hours

-

Workup: Neutralization with NaOH, extraction with dichloromethane

-

This step generates 7-aza-gramine (3-(dimethylaminomethyl)-7-azaindole), a critical intermediate.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing undesired side reactions during subsequent steps.

Boc Protection Methodology

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).

-

Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature, 24 hours

-

Stoichiometry: 1.2 equivalents Boc₂O relative to 7-aza-gramine

-

-

Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:1).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the indole nitrogen on the electrophilic carbonyl of Boc₂O, facilitated by DMAP’s base catalysis.

Analytical Validation

Post-reaction analysis includes:

-

¹H NMR : δ 1.4 ppm (singlet, Boc tert-butyl group).

-

IR Spectroscopy : 1690–1710 cm⁻¹ (C=O stretch of carbamate).

Quaternization with Methyl Iodide

The key transformation involves alkylation of the tertiary amine to form the quaternary ammonium salt.

Alkylation Protocol

-

Reagents : Methyl iodide (excess), sodium hydride (base).

-

Conditions :

-

Solvent: Anhydrous dimethylformamide (DMF)

-

Temperature: 60°C, 8 hours

-

Atmosphere: Nitrogen gas to prevent moisture ingress

-

-

Workup : Precipitation in diethyl ether, filtration under reduced pressure.

Critical Parameters :

-

Solvent Polarity : DMF stabilizes ionic intermediates, enhancing reaction efficiency.

-

Methyl Iodide Excess : 3.0 equivalents ensures complete quaternization.

Regioselectivity and Side Reactions

Competing alkylation at the pyridine nitrogen is minimized by steric hindrance from the Boc group. Side products (<5%) include:

-

N-Methylated byproducts : Identified via LC-MS (m/z = 314.2).

-

Iodide Counterion Exchange : Confirmed by ion chromatography.

Purification and Characterization

Final purification ensures pharmaceutical-grade purity (≥95%).

Recrystallization Process

Analytical Data Summary

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 138–143°C | Differential Scanning Calorimetry |

| Molecular Weight | 417.29 g/mol | High-Resolution MS |

| Purity | ≥95% | HPLC (C18 column) |

| Iodide Content | 30.4% (theoretical: 30.5%) | Ion Chromatography |

Industrial-Scale Optimization

Large-scale synthesis (≥1 kg) requires modifications for cost and safety:

Chemical Reactions Analysis

(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide undergoes various chemical reactions, including:

Substitution reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Oxidation and reduction reactions: The indole core can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents and conditions used in these reactions include strong acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions .

Scientific Research Applications

Chemistry

In organic synthesis, (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide serves as a crucial building block for synthesizing complex organic molecules. Its quaternary ammonium group allows it to participate in nucleophilic substitution reactions, making it useful for developing new pharmaceuticals and fine chemicals.

Biology

The compound is significant in biological studies involving indole derivatives. It can be utilized to explore biological processes and interactions due to its structural properties, which may influence receptor binding and enzyme activity.

Medicine

As a precursor in drug synthesis, this compound is being investigated for its potential therapeutic applications. Its derivatives have shown promise in treating neurodegenerative diseases like Alzheimer's by acting on multiple targets within biological pathways .

Neuroprotective Agents

Recent studies have focused on modifying indole derivatives to enhance their neuroprotective effects. For instance, compounds derived from this compound have demonstrated significant inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology .

Table 1: Inhibitory Activity of Derivatives

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 0.268 | Acetylcholinesterase |

| Compound B | 0.300 | β-secretase |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as multi-target-directed ligands for cancer therapy .

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | HCT-116 | 10.21 |

| Compound Y | MCF-7 | 9.13 |

Mechanism of Action

The mechanism of action of (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide involves its ability to participate in various chemical reactions due to the presence of the quaternary ammonium group and the indole core. The molecular targets and pathways involved depend on the specific application and the nature of the molecules synthesized from this compound .

Comparison with Similar Compounds

Structural Analogues

a) Phenyl Trimethylammonium Iodide (PhMe₃NI)

- Role: Widely used as a monoselective N-methylating agent for amides and indoles .

- Key Difference : Unlike (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide, PhMe₃NI lacks the 7-azaindole core and Boc group, limiting its utility in synthesizing nitrogen-heterocycle-containing pharmaceuticals.

- Performance : PhMe₃NI achieves ≤99% yields in methylation reactions but may lack the steric and electronic modulation provided by the 7-azaindole-Boc system .

b) 3-(Dimethylaminomethyl)-7-azaindole

- Role : A precursor for functionalized 7-azaindoles.

- Key Difference: This compound retains the 7-azaindole core but replaces the trimethylammonium iodide group with a dimethylaminomethyl substituent. The absence of the Boc group and quaternary ammonium structure reduces its ionic character and stability under acidic conditions .

c) Triethylammonium Iodide Analogues

- Role : Studied for thermodynamic properties (e.g., osmotic coefficients, enthalpies of dilution) .

- Key Difference : Replacing trimethylammonium with triethylammonium increases molar volume by ~45 cm³/mol, reducing solubility in aqueous media. The trans configuration in triethylammonium derivatives may lower receptor affinity compared to the gauche configuration in trimethylammonium compounds .

Thermodynamic and Physicochemical Properties

The table below summarizes key properties inferred from structurally related compounds:

Biological Activity

(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide is a quaternary ammonium compound derived from 7-azaindole, a nitrogen-containing heterocyclic compound. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties, as well as its applicability in medicinal chemistry.

The molecular formula of this compound is C12H16N2O2I, and it features a trimethylammonium group which enhances its solubility and bioavailability. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions in synthetic pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of azaindoles can inhibit the growth of various bacterial strains, including multidrug-resistant bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Azaindole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| 7-Azaindole | E. coli | 16 µg/mL |

| 5-Methyl-7-azaindole | P. aeruginosa | 64 µg/mL |

Source: BenchChem

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress, which is implicated in various diseases. The trimethylammonium structure contributes to the electron-donating ability of the compound, enhancing its capacity to scavenge free radicals.

Case Study: Antioxidant Efficacy

In a study evaluating the antioxidant potential of several azaindole derivatives, this compound demonstrated a significant reduction in lipid peroxidation levels in vitro, suggesting its utility as an antioxidant agent.

Although specific mechanisms for this compound are not extensively documented, it is hypothesized that:

- Membrane Disruption : The cationic nature allows it to interact with negatively charged components of bacterial membranes.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism or signaling pathways may occur.

- Radical Scavenging : The compound may donate electrons to neutralize free radicals, thereby reducing oxidative damage.

Research Findings

Recent studies have explored the synthesis and biological evaluation of various azaindole derivatives, revealing promising results for their application in drug development. For example, modifications at the nitrogen position significantly influence both antimicrobial and antioxidant activities.

Table 2: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly employed for preparing (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide, and what critical parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves quaternization of the azaindole nitrogen using methyl iodide under anhydrous conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like THF or DMF are preferred to stabilize ionic intermediates .

- Temperature control : Reactions are conducted at 60–80°C to ensure complete alkylation while avoiding decomposition .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:1) is used to track reaction progress .

- Purification : Precipitation in diethyl ether followed by recrystallization from ethanol ensures high purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR in DMSO-d or CDCl confirm Boc-group retention (δ 1.4–1.5 ppm for tert-butyl) and quaternary ammonium formation (sharp singlet for N(CH) at δ 3.1–3.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M-I]) and fragmentation patterns .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values .

Advanced Research Questions

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25–50°C. Use HPLC with a C18 column to quantify degradation products .

- Kinetic analysis : Calculate pseudo-first-order rate constants () and plot Arrhenius curves to determine activation energy .

- Control variables : Maintain ionic strength constant using NaCl to isolate pH effects .

- Data interpretation : Compare degradation pathways (e.g., Boc-group cleavage vs. ammonium hydrolysis) using F NMR if fluorinated analogs are synthesized .

Q. What methodological approaches are recommended for comparing the catalytic efficiency of this compound with other quaternary ammonium salts?

- Methodological Answer :

- Benchmark reactions : Use a standardized reaction (e.g., SN2 alkylation of benzyl chloride with potassium iodide) to measure turnover frequency (TOF) and turnover number (TON) .

- Catalyst loading : Optimize at 1–5 mol% to balance cost and activity .

- Solvent screening : Test polar (e.g., acetonitrile) vs. nonpolar (toluene) solvents to assess solvent-catalyst interactions .

- Statistical validation : Perform triplicate runs and use ANOVA to confirm significance of differences in yield or enantioselectivity .

Q. How can contradictions in spectroscopic data interpretations be systematically addressed during characterization?

- Methodological Answer :

- Cross-validation : Combine multiple techniques (e.g., IR for functional groups, H-C HSQC for connectivity) to resolve ambiguous peaks .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Error analysis : Quantify signal-to-noise ratios and integration errors in NMR spectra to identify artifacts .

Key Recommendations for Researchers

- Reproducibility : Document reagent purity (e.g., ≥99% by HPLC), storage conditions (-20°C under argon), and lot numbers .

- Advanced Studies : Explore photophysical properties (e.g., fluorescence quenching) for applications in bioimaging .

- Data Sharing : Include raw NMR/MSC data in supplementary materials to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.